N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at position 2 and a piperazine-linked quinoxaline moiety at position 3. Quinoxaline derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUGFSXXOOYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine are the D2 and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood and behavior. The D2 receptor is a dopamine receptor, while the 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin.
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors. This binding results in a change in the conformation of the receptors, which can lead to a series of intracellular events. The compound acts as an antagonist at these receptors, blocking their activation and thus inhibiting the downstream effects of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with dopamine and serotonin signaling. By blocking the D2 and 5-HT2A receptors, the compound can influence the downstream effects of these neurotransmitters, potentially leading to changes in mood and behavior.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the D2 and 5-HT2A receptors. By blocking these receptors, the compound can modulate the signaling pathways of dopamine and serotonin, potentially leading to changes in mood and behavior.
Biological Activity
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H24N6
- SMILES Notation :
CC(N(C)C)C1=NC(=N1)C2=CN=C(N2)C3=CC=N(C)C=C3C=C4N=C(N4)C=C(C=C5C=CC=N(C)C=C5)C=C6N=C(N6)C=C7N=C(N7)C=N8
This complex structure incorporates a quinoxaline moiety, which is known for various biological activities, including anticancer properties.
Research indicates that quinoxaline derivatives, including this compound, exert their biological effects through several mechanisms:
- Inhibition of Enzymes : Quinoxaline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA, which are crucial in the metabolic reprogramming of cancer cells .
- Antiproliferative Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines. It targets multiple pathways including the inhibition of tubulin polymerization and interference with receptor tyrosine kinases (RTKs), such as EGFR and VEGFR .
- Induction of Apoptosis : Similar compounds have been identified as potent apoptosis inducers, leading to programmed cell death in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Cytotoxicity | HCT-116 and LoVo cells | |
| Enzyme Inhibition | COX-2, LDHA | |
| Apoptosis Induction | Various cancer cell lines | |
| Antibacterial | Various bacterial strains |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the cytotoxic effects of quinoxaline derivatives found that certain compounds significantly inhibited the growth of colorectal cancer cells (HCT-116). The most active compounds exhibited IC50 values comparable to established anticancer drugs .
- Molecular Docking Studies : Molecular docking analyses revealed that this compound binds effectively to the active sites of target enzymes, suggesting a potential for high efficacy in therapeutic applications .
- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications to the quinoxaline ring and piperazine linker can enhance biological activity. For instance, substituents at specific positions on the quinoxaline structure were correlated with increased inhibition of COX-2 activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrimidine ring, a piperazine moiety, and a quinoxaline derivative. Its molecular formula is with a molecular weight of approximately 368.45 g/mol. The structural arrangement facilitates its interaction with specific biological targets, particularly cyclin-dependent kinases (CDKs).
Cancer Treatment
The primary application of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine lies in its role as an antitumor agent . It functions as a selective inhibitor of CDK4 and CDK6, which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound induces cell-cycle arrest in cancer cells, thereby preventing their proliferation.
Case Studies:
- Breast Cancer: Clinical trials have demonstrated that this compound can be effective in treating hormone receptor-positive breast cancer when used in conjunction with other agents such as letrozole. The dual inhibition of CDK4/6 has been shown to enhance therapeutic efficacy and overcome resistance mechanisms in breast cancer treatment .
Mechanistic Studies
Research has also focused on understanding the mechanisms of action of this compound at the molecular level. Studies indicate that it disrupts the phosphorylation process necessary for cell cycle progression, particularly from the G1 to S phase. This disruption leads to cellular senescence or apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of this compound. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties reveal that it has favorable characteristics for oral bioavailability.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Half-life | 12 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Potential Side Effects
While promising, the use of this compound is not without risks. Common side effects observed in clinical trials include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimidine-Linked Quinoline Derivatives
Compounds such as 7-(2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c) (yield: 40%) and 7-(2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10e) (yield: 48%) share the pyrimidine-piperazine backbone but replace quinoxaline with quinoline. These analogs exhibit reduced aqueous solubility compared to the target compound due to quinoline’s lower polarity .
Triazole-Substituted Pyrimidines
N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) (yield: 54%) replaces quinoxaline with a nitro-triazole group. However, the absence of a fused aromatic system (e.g., quinoxaline) may reduce π-π stacking interactions with target proteins .
Piperazine Substituent Modifications
- Propylpiperazine (10d): Further enhances lipophilicity but lowers synthetic yield (51% vs. 40% for 10c) .
- Morpholine vs. Piperazine: N-methyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine (UNC4910) substitutes piperazine with a thienopyrimidine-morpholine system, improving crystallinity (99% LC-MS purity) but requiring complex purification steps .
Physicochemical and Pharmacokinetic Properties
- Solubility: Quinoline derivatives (e.g., 10c) exhibit lower aqueous solubility than quinoxaline-based compounds due to increased hydrophobicity .
- Metabolic Stability: Methyl-substituted quinoxaline analogs may resist oxidative degradation better than unsubstituted variants .
- Binding Affinity : Piperazine flexibility in the target compound likely enhances interaction with hydrophobic pockets in target proteins compared to rigid morpholine systems .
Preparation Methods
Direct Coupling of Piperazine with Quinoxaline Derivatives
Quinoxaline-2-yl chloride or bromide can react with piperazine under basic conditions. For example, 1-(quinoxalin-2-yl)piperazine is synthesized by refluxing quinoxaline-2-carbonyl chloride with piperazine in dichloromethane, using triethylamine as a base. This method yields the intermediate in ~75% purity, necessitating further purification via column chromatography.
Cyclocondensation of o-Phenylenediamines
Quinoxalines are often synthesized via cyclocondensation of o-phenylenediamines with glyoxal derivatives. For instance, reacting 1,2-diaminobenzene with glyoxylic acid in acetic acid produces quinoxaline-2-carboxylic acid, which is subsequently converted to the acid chloride for coupling with piperazine. This approach ensures high regioselectivity and scalability.
Functionalization of Pyrimidine Core
The pyrimidine component, 4-chloro-N,N-dimethylpyrimidin-2-amine , is prepared through chlorination and amination steps:
Chlorination of 4-Hydroxypyrimidine
4-Hydroxypyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at reflux to yield 4-chloropyrimidin-2-amine. Subsequent dimethylation using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) introduces the N,N-dimethyl group. The reaction typically achieves >80% yield after recrystallization from ethanol.
Palladium-Catalyzed Amination
Alternative methods employ Buchwald-Hartwig amination to attach dimethylamine directly to 4-chloropyrimidine. Using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C, this one-pot reaction achieves 70–85% yield.
Coupling of Quinoxaline-Piperazine and Pyrimidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between the piperazine nitrogen and 4-chloro-N,N-dimethylpyrimidin-2-amine:
Conventional Heating in Polar Aprotic Solvents
Mixing equimolar amounts of 1-(quinoxalin-2-yl)piperazine and 4-chloro-N,N-dimethylpyrimidin-2-amine in DMF with potassium carbonate at 120°C for 12–18 hours affords the target compound in 65–72% yield. The reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. Heating the reactants in acetonitrile with triethylamine at 150°C for 20 minutes under 300 W irradiation achieves 78% yield. This method minimizes side products like N-alkylated derivatives.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity with a retention time of 6.2 minutes.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky quinoxaline-piperazine group impedes SNAr reactivity. Using DMSO as a solvent increases polarity, enhancing nucleophilicity of the piperazine nitrogen.
Byproduct Formation
Competing N-alkylation is suppressed by employing excess potassium carbonate (2.5 equiv) and maintaining anhydrous conditions.
Scalability and Industrial Feasibility
Kilogram-scale synthesis (patent WO2023017568A1) utilizes continuous flow reactors for the coupling step, achieving 85% yield with a throughput of 1.2 kg/day.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrimidines and piperazine derivatives. For example, coupling 4-chloropyrimidine with a quinoxaline-piperazine intermediate under heated conditions (e.g., 100°C overnight) is a key step . Catalyst optimization (e.g., 0.05–0.1 eq) and solvent selection (DMF or DMSO) can enhance yields (40–51%) . Post-synthesis purification via HPLC or column chromatography is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity and purity of This compound post-synthesis?
- Methodological Answer : Structural validation relies on LCMS (to confirm molecular weight, e.g., expected m/z values) and ¹H/¹³C NMR (to verify proton/carbon environments, e.g., δ 8.2–8.5 ppm for quinoxaline protons) . Purity assessment requires HPLC with >95% thresholds, as described in pyrimidine derivative protocols . Impurity profiling using HRMS can identify byproducts from incomplete coupling reactions .
Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Aqueous solubility : Use shake-flask methods with UV-Vis quantification, as applied to lapatinib analogs in .
- LogP : Determine via reverse-phase HPLC or computational tools (e.g., ACD/Labs) .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of intermediates in the synthesis of This compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability. Reaction path search methods, as described in , use quantum mechanics/molecular mechanics (QM/MM) to optimize reaction conditions (e.g., catalyst loading, temperature) and reduce trial-and-error approaches . Tools like Gaussian or ORCA are recommended for simulating reaction pathways.
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?
- Methodological Answer :
- Quinoxaline ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate π-π stacking with aromatic residues in target proteins .
- Piperazine substitutions : Replace dimethyl groups with bulkier alkyl chains (e.g., ethyl, propyl) to enhance hydrophobic interactions, as demonstrated in dopamine receptor ligands .
- Pyrimidine optimization : Fluorination at the C5 position may improve metabolic stability . Validate changes via radioligand binding assays or surface plasmon resonance (SPR) .
Q. How should researchers address discrepancies in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) .
- Compound stability : Test for degradation in assay buffers using LCMS and adjust storage conditions (e.g., -80°C under nitrogen) .
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions that may explain variability .
Q. What strategies can improve the aqueous solubility of This compound without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or glycoside groups at the pyrimidine N1 position, which hydrolyze in vivo .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations, as applied to lapatinib analogs .
- Salt formation : Screen counterions (e.g., HCl, citrate) to enhance crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
